

COH-SR4: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Abstract

COH-SR4, chemically identified as 1,3-bis(3,5-dichlorophenyl) urea, is a novel small molecule initially investigated for its anti-cancer properties. Subsequent research has revealed its potent anti-adipogenic and metabolic regulatory effects, primarily through the indirect activation of AMP-activated protein kinase (AMPK). This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological mechanism of action of **COH-SR4**. It includes detailed experimental protocols for key assays, a summary of quantitative data, and a visualization of the primary signaling pathway affected by the compound. This document is intended to serve as a valuable resource for researchers in the fields of oncology, metabolic diseases, and drug discovery.

Discovery and Background

COH-SR4 was identified during a screening of small molecules for anti-glycation and anti-inflammatory effects.[1] While initially recognized for its anti-proliferative activities in various cancer cell lines, further investigation revealed its significant impact on cellular metabolism.[2] [3] Notably, COH-SR4 has been shown to inhibit the differentiation of preadipocytes and to have beneficial effects on metabolic parameters in in vivo models of obesity.[1][4] The compound exerts its biological effects without causing cytotoxicity in non-cancerous cells like 3T3-L1 preadipocytes.[5]



Chemical Synthesis of COH-SR4

The synthesis of **COH-SR4** (1,3-bis(3,5-dichlorophenyl) urea) is a straightforward process involving the reaction of 3,5-dichloroaniline with 3,5-dichlorophenyl isocyanate.[6]

Synthesis Protocol

Materials:

- 3,5-dichloroaniline
- 3,5-dichlorophenyl isocyanate
- Dichloromethane (DCM)

Procedure:

- In a reaction vessel under a nitrogen atmosphere, dissolve 3,5-dichloroaniline (1.00g, 6.33 mmol) in dichloromethane (15 mL).
- To the stirring solution, add 3,5-dichlorophenyl isocyanate (1.21g, 6.17 mmol) portion-wise.
- Allow the reaction to stir at ambient temperature for 19 hours.
- After the reaction is complete, filter the mixture to collect the precipitate.
- Wash the collected solid with dichloromethane (2 x 10 mL).
- Dry the solid product in vacuo to yield 1,3-bis(3,5-dichlorophenyl) urea as a white crystalline solid.[6]

Expected Yield: Approximately 82% (1.78g).[6]

Characterization Data

- 1 H-NMR (400 MHz, DMSO-d6): δ 9.35 (s, 2H), 7.53 (d, J = 1.8 Hz, 4H), 7.17 (t, J = 1.8 Hz, 3H)[6]
- ¹³C-NMR (100 MHz, DMSO-d6): δ 152.0, 141.8, 134.1, 121.3, 116.7[6]



• HRMS-ESI (m/z): 348.9278 (100%), 346.9310 (73%), 350.9255 (48%)[6]

Mechanism of Action

The primary mechanism of action of **COH-SR4** is the indirect activation of AMP-activated protein kinase (AMPK).[5] This activation is not dependent on the upstream kinases LKB1 and CaMKKβ.[4][7] It is hypothesized that **COH-SR4** may act as a mitochondrial uncoupler, leading to an increase in the AMP:ATP ratio, which in turn activates AMPK.[1]

Activated AMPK then phosphorylates downstream targets, including tuberous sclerosis complex 2 (TSC2) and raptor, a component of the mTORC1 complex.[5][8] This leads to the inhibition of the mTORC1 signaling pathway, which is a key regulator of protein synthesis, cell growth, and proliferation.[8] The inhibition of mTORC1 results in decreased phosphorylation of its downstream effectors, p70S6K and 4E-BP1.[5][8]

The activation of AMPK and subsequent inhibition of mTORC1 by **COH-SR4** leads to cell cycle arrest at the G1/S phase transition and inhibition of mitotic clonal expansion, which is a critical step in the early phase of adipocyte differentiation.[5]

Quantitative Data

The following tables summarize the quantitative data regarding the effects of **COH-SR4** from various studies.

| Parameter | Cell Line/Model | Value | Reference |
|--|-----------------|---------------------|-----------|
| IC ₅₀ (Lipid Accumulation) | 3T3-L1 | ~1.5 μM | [1] |
| In Vivo Dosage | C57BL/J6 mice | 5 mg/kg body weight | [4] |

Table 1: Potency and Dosage of COH-SR4



| Cell Line | IC ₅₀ (48h) |
|---------------|------------------------|
| A549 (Lung) | 2.1 μΜ |
| H358 (Lung) | 2.3 μΜ |
| H460 (Lung) | 2.8 μΜ |
| H522 (Lung) | 3.1 μΜ |
| HOP-62 (Lung) | 3.5 μΜ |
| HOP-92 (Lung) | 3.9 μΜ |

Table 2: In Vitro Anti-proliferative Activity of COH-SR4 in Lung Cancer Cell Lines[6]

Experimental ProtocolsWestern Blot Analysis

Objective: To detect the phosphorylation and total protein levels of key signaling molecules in the AMPK/mTOR pathway.

Materials:

- Cell lysates
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., phospho-AMPK, total AMPK, phospho-ACC, total ACC, phospho-raptor, phospho-TSC2, phospho-p70S6K, phospho-4E-BP1, β-actin)
- HRP-conjugated secondary antibodies



- Chemiluminescent substrate
- Imaging system

Procedure:

- Prepare cell lysates and determine protein concentration.
- Denature protein samples by boiling in Laemmli buffer.
- Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a membrane.
- Block the membrane in blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 5-10 minutes each.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 5-10 minutes each.
- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Adipocyte Differentiation and Oil Red O Staining

Objective: To assess the effect of **COH-SR4** on the differentiation of preadipocytes into adipocytes.

Materials:

- 3T3-L1 preadipocytes
- Differentiation medium (DM): DMEM with 10% FBS, 0.5 mM IBMX, 1 μM dexamethasone, and 10 μg/mL insulin



- COH-SR4
- Oil Red O staining solution
- Formalin
- 60% isopropanol

Procedure:

- Culture 3T3-L1 preadipocytes to two days post-confluence.
- Induce differentiation by replacing the culture medium with DM containing various concentrations of COH-SR4 or vehicle control (DMSO).
- Replenish the medium with fresh DM and COH-SR4 every two days.
- After 7 days of differentiation, wash the cells with PBS and fix with 10% formalin for 1 hour.
- Wash the cells with water and then with 60% isopropanol.
- Stain the cells with Oil Red O solution for at least 1 hour to visualize lipid droplets.
- Wash the cells with water and visualize under a microscope.

Intracellular Triglyceride Content Assay

Objective: To quantify the amount of intracellular lipid accumulation.

Materials:

- Differentiated 3T3-L1 adipocytes (as in 5.2)
- Triglyceride quantification kit (e.g., AdipoRed)

Procedure:

Differentiate 3T3-L1 cells in the presence of COH-SR4 as described above.



- On day 7, lyse the cells according to the kit manufacturer's instructions.
- Measure the triglyceride content using the provided reagents and a spectrophotometer or fluorometer.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of **COH-SR4** on cell cycle progression.

Materials:

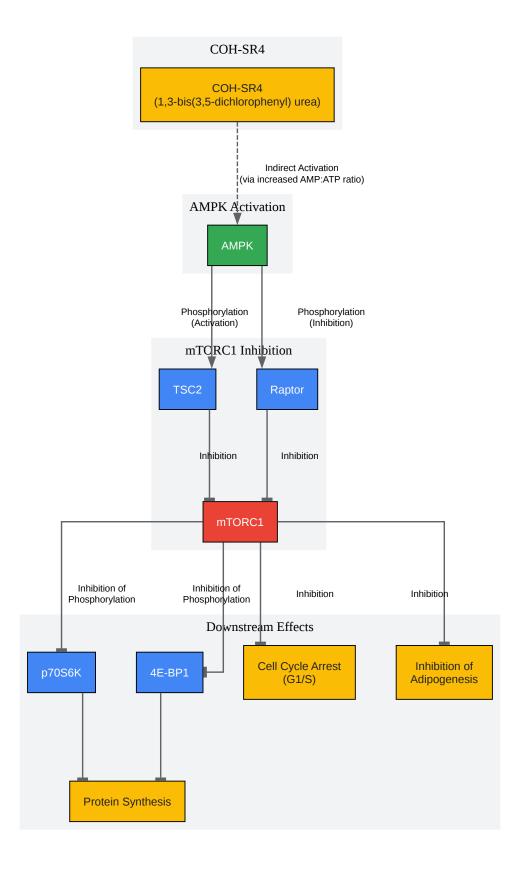
- 3T3-L1 preadipocytes
- COH-SR4
- Propidium iodide (PI) staining solution
- Flow cytometer

Procedure:

- Treat 3T3-L1 cells with **COH-SR4** for the desired time (e.g., 24 hours).
- Harvest the cells by trypsinization and wash with PBS.
- Fix the cells in cold 70% ethanol.
- Wash the fixed cells and resuspend in PI staining solution containing RNase.
- Incubate in the dark for 30 minutes.
- Analyze the cell cycle distribution using a flow cytometer.

Signaling Pathway and Workflow Visualizations

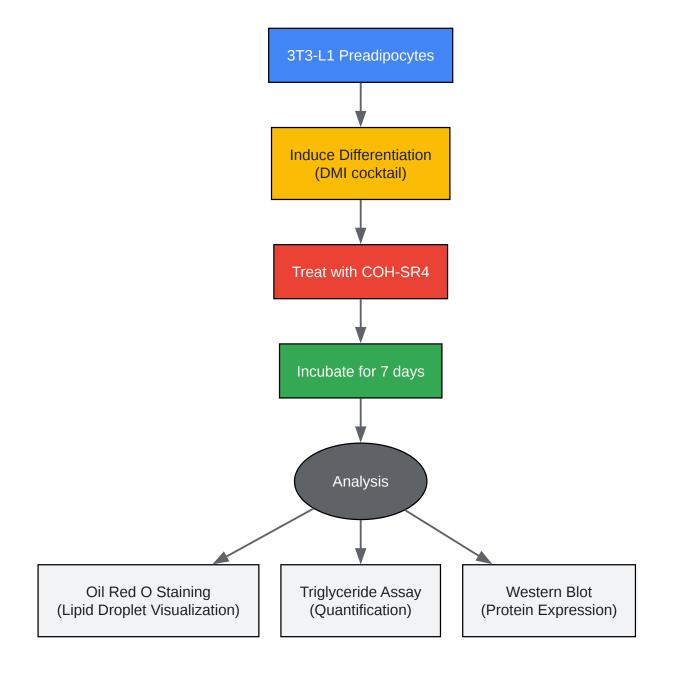




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Caption: COH-SR4 signaling pathway.





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Caption: Experimental workflow for adipogenesis inhibition.

Conclusion

COH-SR4 is a promising small molecule with a well-defined synthesis and a clear mechanism of action centered on the activation of the AMPK signaling pathway. Its ability to inhibit adipogenesis and its anti-proliferative effects in cancer cells make it a valuable tool for research



in metabolic diseases and oncology. The detailed protocols and data presented in this guide provide a solid foundation for further investigation and development of **COH-SR4** and related compounds as potential therapeutic agents.

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